Barasertib

Aurora Kinase Selectivity Mitotic Kinase Inhibition Chemical Probe Profiling

Select Barasertib for unambiguous Aurora B pathway interrogation. With ~3700-fold selectivity over Aurora A (IC50 0.37 nM vs 1.368 µM), it induces characteristic polyploidy (>4N DNA) and apoptosis via cytokinesis failure—without confounding monopolar spindle artifacts. Use active metabolite AZD1152-hQPA directly for in vitro studies. The phosphate prodrug is optimized for in vivo administration with validated dosing in AML (150 mg/kg/day s.c. minipump) and solid tumor xenograft models (55–100% TGI). Reference standard for target validation and benchmarking novel Aurora B inhibitors.

Molecular Formula C26H31FN7O6P
Molecular Weight 587.5 g/mol
CAS No. 722543-31-9
Cat. No. B1683942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarasertib
CAS722543-31-9
Synonyms2-((3-((4-((5-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1H-pyrazol-3-yl)amino)quinazolin-7-yl)oxy)propyl)(ethyl)amino)ethyl dihydrogen phosphate
AZD 1152
AZD-1152
AZD1152
baraserti
Molecular FormulaC26H31FN7O6P
Molecular Weight587.5 g/mol
Structural Identifiers
SMILESCCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O
InChIInChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33)
InChIKeyGBJVVSCPOBPEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Barasertib (AZD1152): A Highly Selective Aurora B Kinase Inhibitor for Oncology Research and AML Preclinical Studies


Barasertib (CAS 722543-31-9), also known as AZD1152, is a phosphate prodrug that undergoes rapid phosphatase-mediated cleavage in serum to release the active metabolite Barasertib-hQPA (AZD1152-HQPA, AZD2811) [1]. It is a small-molecule inhibitor of the Aurora kinase family, demonstrating picomolar biochemical potency against Aurora B kinase [2]. As a prodrug, it is designed for in vivo administration, enabling systemic delivery of the active Aurora B-selective inhibitor for oncology research applications [3].

Barasertib (AZD1152) Aurora B Selectivity: Why Pan-Aurora and Aurora A Inhibitors Cannot Substitute for Target-Specific Research


Aurora kinase inhibitors exhibit profoundly divergent selectivity profiles, resulting in distinct cellular phenotypes and therapeutic windows. Pan-Aurora inhibitors (e.g., Tozasertib, Danusertib) potently inhibit Aurora A, B, and C, leading to complex mitotic phenotypes that include both monopolar spindle formation (Aurora A inhibition) and cytokinesis failure (Aurora B inhibition) [1]. Aurora A-selective inhibitors (e.g., Alisertib) induce G2/M arrest with monopolar spindles but do not produce the characteristic polyploidy (>4N DNA content) that is the hallmark of Aurora B inhibition [2]. In contrast, Barasertib's exquisite selectivity for Aurora B (~3700-fold over Aurora A) produces a distinct cellular outcome: failure of cytokinesis resulting in polyploid cells that subsequently undergo apoptosis [3]. This mechanistic divergence renders Barasertib non-interchangeable with pan-Aurora or Aurora A-selective agents in experimental systems where Aurora B-specific pathway interrogation is required.

Barasertib (AZD1152) Comparative Efficacy Data: Biochemical Selectivity, Cellular Potency, and In Vivo Antitumor Activity Against Key Aurora Kinase Inhibitors


Barasertib vs. Alisertib (MLN8237): Divergent Aurora A/B Selectivity Enables Isoform-Specific Pathway Dissection

Barasertib (as Barasertib-hQPA) demonstrates inverse selectivity compared to the Aurora A-selective inhibitor Alisertib (MLN8237). Barasertib inhibits Aurora B with an IC50 of 0.37 nM and exhibits ~3700-fold selectivity over Aurora A (IC50 = 1368 nM) . In contrast, Alisertib inhibits Aurora A with an IC50 of 1.2 nM and exhibits >200-fold selectivity for Aurora A over Aurora B . These two compounds thus provide orthogonal tools for dissecting Aurora A- versus Aurora B-dependent phenotypes in the same cellular context.

Aurora Kinase Selectivity Mitotic Kinase Inhibition Chemical Probe Profiling

Barasertib vs. Tozasertib (VX-680): Aurora B-Selective vs. Pan-Aurora Inhibition Drives Distinct Cellular Polyploidy Induction

Barasertib (Barasertib-hQPA) and the pan-Aurora inhibitor Tozasertib (VX-680) exhibit fundamentally different cellular phenotypes due to their divergent Aurora kinase selectivity profiles. Barasertib is highly selective for Aurora B (Ki = 0.36 nM) with ~3700-fold selectivity over Aurora A (Ki = 1369 nM) [1]. In contrast, Tozasertib is a pan-Aurora inhibitor that most potently inhibits Aurora A (Ki_app = 0.6 nM) but also inhibits Aurora B (Ki = 18 nM) and Aurora C (Ki = 4.6 nM) [2]. Functionally, Barasertib induces robust accumulation of cells with 4N/8N DNA content (polyploidy) followed by apoptosis in a dose- and time-dependent manner, a hallmark of selective Aurora B inhibition . Tozasertib induces a mixed phenotype including both Aurora A-mediated monopolar spindle formation and Aurora B-mediated cytokinesis failure, complicating mechanistic interpretation.

Polyploidy Induction Cytokinesis Failure Aurora Kinase Phenotype

Barasertib vs. ZM447439: 100-Fold Greater Cellular Antiproliferative Potency in Hematopoietic Malignancy Models

Barasertib demonstrates approximately 100-fold greater antiproliferative potency compared to the earlier-generation Aurora kinase inhibitor ZM447439 in a panel of hematopoietic malignant cell lines. Barasertib inhibits proliferation of HL-60, NB4, MOLM13, PALL-1, PALL-2, MV4-11, EOL-1, THP-1, and K562 cells with IC50 values ranging from 3–40 nM [1]. In the same cellular context, ZM447439 exhibits IC50 values of 3–30 μM [1]. This 100-fold difference in cellular potency is consistent across multiple leukemia cell lines and extends to clonogenic growth assays, where Barasertib inhibits MOLM13 and MV4-11 colony formation with IC50 values of 1 nM and 2.8 nM, respectively .

Leukemia Cell Proliferation Hematologic Malignancy Aurora Kinase Inhibitor Potency

Barasertib in AML: Clinically Validated Hematologic Response Rate of 25% Establishes Aurora B as a Therapeutically Relevant Target in Leukemia

Barasertib is one of the few Aurora kinase inhibitors to demonstrate reproducible clinical activity in a defined patient population, establishing a benchmark for Aurora B-targeted therapy in hematologic malignancies. In a Phase 1/2 study of 64 patients with advanced acute myeloid leukemia (AML), Barasertib administered as a continuous 7-day intravenous infusion (1200 mg, the maximum tolerated dose) produced an overall hematologic response rate of 25% according to Cheson AML criteria [1]. In a parallel Phase I study in Japanese patients with advanced AML, a hematologic response rate of 19% was achieved [2]. The MTD was established at 1200 mg, with dose-limiting toxicities of stomatitis/mucosal inflammation observed at higher doses [1]. By comparison, the Aurora A-selective inhibitor Alisertib demonstrated only modest efficacy in early clinical trials for multiple myeloma, with no established response benchmark in AML [3].

Acute Myeloid Leukemia Clinical Pharmacology Hematologic Response

Barasertib In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition in Colon, Lung, and Hematologic Xenograft Models

Barasertib demonstrates dose-dependent antitumor activity across a spectrum of human tumor xenograft models, establishing its utility for in vivo Aurora B inhibition studies. In SW620 colon cancer xenografts, Barasertib administered at 150 mg/kg/day via subcutaneous minipump infusion over 48 hours produced significant tumor growth inhibition of 79% (P<0.001) at day 23 post-implantation [1]. In HCT116 and Colo205 colon cancer xenografts, the same dosing regimen produced growth inhibition of 60% (P<0.001, day 25) and 81% (P<0.05, day 21), respectively [1]. In hematologic malignancy models, Barasertib at 25 mg/kg markedly suppressed MOLM13 xenograft growth, with histological confirmation of necrotic tissue and phagocytic cell infiltration . In small-cell lung cancer (SCLC) xenografts derived from cell lines with high cMYC gene expression, Barasertib produced significant growth inhibition [2]. By comparison, the Aurora A-selective inhibitor Alisertib has shown tumor growth inhibition primarily in models with Aurora A amplification or overexpression [3].

Xenograft Tumor Model In Vivo Antitumor Activity Solid Tumor Efficacy

Barasertib Metabolic Activation: Prodrug Design Enables Systemic Delivery of Active Aurora B Inhibitor Barasertib-hQPA

Barasertib is a phosphate prodrug that undergoes rapid phosphatase-mediated cleavage in serum to release the active Aurora B inhibitor Barasertib-hQPA (AZD1152-HQPA) [1]. A Phase I pharmacokinetic study in AML patients characterized the metabolic fate of Barasertib: following a 7-day continuous infusion at 1200 mg, the active metabolite Barasertib-hQPA exhibited extensive tissue distribution with a slow total clearance rate (CL = 31.4 L/h) [2]. Overall, 72–82% of radioactivity was recovered, with approximately double the amount recovered in feces (mean = 51%) compared with urine (mean = 27%), indicating predominantly hepatic clearance via metabolic routes [2]. The main metabolism pathways were identified as (1) cleavage of the phosphate group to form Barasertib-hQPA, followed by oxidation, and (2) loss of the fluoroaniline moiety to form Barasertib-hQPA desfluoroaniline, followed by oxidation [2]. This prodrug design contrasts with direct-acting Aurora inhibitors (e.g., Alisertib, Tozasertib) that do not require metabolic activation, making Barasertib uniquely suited for studies requiring sustained systemic exposure to an Aurora B-selective inhibitor.

Prodrug Activation Pharmacokinetics Hepatic Metabolism

Barasertib (AZD1152) Research Applications: Target Validation, Combination Studies, and Preclinical AML Model Development


Aurora B-Specific Pathway Dissection and Target Validation in Mitotic Kinase Research

Barasertib is the tool of choice for experiments requiring unambiguous attribution of cellular phenotypes to Aurora B inhibition rather than Aurora A or pan-Aurora effects. Its ~3700-fold selectivity for Aurora B over Aurora A enables researchers to induce a characteristic polyploidy (>4N DNA content) and apoptosis phenotype without confounding Aurora A-mediated monopolar spindle formation. This specificity is critical for target validation studies, CRISPR/Cas9 knockout confirmation, and chemical genetic approaches to mitotic kinase pathway mapping [1]. For in vitro cellular studies, researchers should use the active metabolite Barasertib-hQPA (AZD1152-HQPA) directly, as cleavage of the phosphate prodrug may be incomplete in cell culture systems [2].

Preclinical Acute Myeloid Leukemia (AML) Efficacy Studies and In Vivo Pharmacology

Barasertib is the reference standard Aurora B inhibitor for preclinical AML research, supported by clinical validation showing a 25% hematologic response rate in Phase 1/2 AML trials . The prodrug formulation is optimized for in vivo administration, with established dosing regimens including continuous 7-day intravenous infusion at 1200 mg in clinical studies [1] and subcutaneous minipump infusion at 150 mg/kg/day in murine xenograft models [2]. Researchers developing novel AML therapeutics can use Barasertib as a positive control to benchmark in vivo efficacy and to investigate Aurora B inhibition as a monotherapy or in combination with standard-of-care agents such as cytarabine [3].

Solid Tumor Xenograft Studies in Colon, Lung, and Breast Cancer Models

Barasertib has demonstrated reproducible, dose-dependent tumor growth inhibition in a range of solid tumor xenograft models, including colon cancer (SW620: 79% TGI, HCT116: 60% TGI, Colo205: 81% TGI), small-cell lung cancer, and breast cancer . These validated models provide a robust platform for evaluating combination strategies with other targeted agents, chemotherapeutics, or immunotherapies. Researchers investigating Aurora B as a therapeutic target in solid tumors can use Barasertib to establish proof-of-concept efficacy and to generate benchmark data against which novel Aurora B inhibitors can be compared [1].

Pharmacokinetic and Metabolism Studies of Aurora Kinase Inhibitor Prodrugs

Barasertib serves as a well-characterized reference prodrug for studying the pharmacokinetic behavior of phosphate prodrugs designed for systemic Aurora kinase inhibitor delivery. Its established metabolic pathways—phosphatase-mediated cleavage to Barasertib-hQPA followed by oxidative metabolism and desfluoroaniline formation—and its characterized clearance profile (CL = 31.4 L/h, 51% fecal recovery) provide a benchmark for evaluating novel Aurora B inhibitor prodrugs and nanoparticle formulations (e.g., AZD2811 nanoparticles) [1]. The compound's susceptibility to P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP)-mediated efflux [2] also makes it a valuable tool for studying transporter-mediated drug resistance in leukemia cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.